4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 332.326 Da. This compound is classified as an aromatic amide, characterized by the presence of both a butoxy group and a nitrophenyl moiety. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and material science.
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide falls under the category of benzamide derivatives, which are known for their biological activities, including potential roles in drug development. Its classification as an aromatic amide indicates that it possesses both hydrophobic (due to the butoxy group) and polar characteristics (due to the nitro group), which can influence its solubility and reactivity.
The synthesis of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide typically involves a multi-step process:
This method has been documented in various studies, highlighting its efficiency in producing high yields of the desired compound .
The molecular structure of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide features:
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide can undergo several chemical reactions:
These reactions demonstrate its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide primarily involves interactions with biological targets:
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide has several scientific applications:
4-Butoxy-N-(4-fluoro-3-nitrophenyl)benzamide represents a structurally complex benzamide derivative with systematic IUPAC name N-(4-fluoro-3-nitrophenyl)-4-(butoxy)benzamide. This compound features a defined molecular architecture characterized by three key structural domains: a butoxy-substituted benzoyl group (electron-donating alkoxy chain), a central carboxamide linkage, and a fluoro-nitro substituted aniline moiety (electron-withdrawing group). The compound is registered under CAS Number 6181-08-4, providing a unique identifier for this specific chemical entity [1].
The molecular formula is C₁₇H₁₇FN₂O₄, corresponding to a molecular weight of 332.33 g/mol. Critical physicochemical parameters documented for this compound include:
Table 1: Physicochemical Properties of 4-Butoxy-N-(4-Fluoro-3-Nitrophenyl)Benzamide
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇FN₂O₄ |
Molecular Weight | 332.33 g/mol |
CAS Registry Number | 6181-08-4 |
Boiling Point | 407.3°C at 760 mmHg |
Flash Point | 200.1°C |
Density | 1.288 g/cm³ |
Refractive Index | 1.597 |
Purity Specifications | 95%-98% (commercial) |
Structural differentiation from closely related compounds is crucial. The compound 3-butoxy-N-{4-fluoro-3-nitrophenyl}benzamide (CAS 335420-48-9) represents a regioisomeric variant where the butoxy group occupies the meta rather than para position on the benzoyl ring. This positional difference significantly impacts electronic distribution and biological interactions [2]. Similarly, 4-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide (CID 881838) incorporates a thiourea linkage instead of the carboxamide bridge, substantially altering its hydrogen-bonding capacity and conformational flexibility [3].
The structural evolution of benzamide derivatives spans over a century of medicinal chemistry research. The discovery of natural benzamide antibiotics from Piper nigrum L. (green pepper) in 1999 demonstrated nature's utilization of this privileged scaffold . Clinically significant benzamides emerged throughout the 20th century, including:
These historical agents established the benzamide core as a versatile pharmacophore with modifiable sites at both the carboxylic acid and aniline components. The strategic incorporation of nitro groups into benzamide structures emerged as a significant innovation in antimicrobial development. Research demonstrated that compounds bearing a nitro substituent at the 4th or 5th position of N-(2-hydroxyphenyl)benzamide exhibited substantially enhanced antibacterial efficacy compared to their non-nitrated counterparts .
The development of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide represents a contemporary iteration in this evolutionary pathway, strategically combining three bioisosteric elements: the lipophilic butoxy chain (enhancing membrane permeability), the electron-withdrawing fluoro-nitroaniline moiety (facilitating target interactions), and the carboxamide bridge (enabling hydrogen-bond formation with biological targets). This molecular design reflects lessons learned from quantitative structure-activity relationship (QSAR) studies of phenylacetamides and benzamides against drug-resistant S. aureus, which established that the benzamide scaffold outperforms phenylacetamide counterparts in antimicrobial efficacy against resistant pathogens .
4-Butoxy-N-(4-fluoro-3-nitrophenyl)benzamide occupies a strategic position at the intersection of medicinal chemistry and organic synthesis for several compelling reasons:
Antimicrobial Applications: The compound's structural features align with pharmacophore requirements for antibacterial activity against resistant pathogens. The electron-withdrawing nitro group conjugated with the fluorine atom creates an electron-deficient aromatic system that facilitates interactions with bacterial enzymes. This electronic configuration potentially enables activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant organisms that have developed resistance to conventional β-lactams, macrolides, fluoroquinolones, oxazolidinones, glycopeptides, and carbapenems .
Synthetic Versatility: This benzamide derivative serves as a versatile synthetic intermediate for further chemical elaboration. The nitro group offers potential for reduction to amino derivatives, enabling access to diverse chemical space including azo compounds, imines, and heterocyclic systems. The fluoro substituent provides a site for nucleophilic aromatic substitution, allowing further structural diversification. These reactive handles make the compound valuable for library synthesis in drug discovery programs [2] [8].
Molecular Recognition Studies: Research has demonstrated that derivatives structurally analogous to 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide exhibit significant binding interactions with bacterial target proteins. Molecular docking studies reveal that similar nitrobenzamide compounds form stable complexes with Staphylococcus aureus DNA gyrase and FtsA (filamentous temperature-sensitive protein A) through networks of hydrogen bonds and hydrophobic interactions. These computational insights validate the compound's significance as a structural template for novel antibiotic development targeting bacterial cell division machinery .
Table 2: Research Significance of Nitro-Containing Benzamides in Antimicrobial Development
Research Area | Significance | Reference Compound Features |
---|---|---|
Overcoming Resistance | Activity against multidrug-resistant Gram-positive pathogens | Nitro group enhances penetration into resistant strains |
Target Specificity | Inhibition of bacterial DNA gyrase and FtsA proteins | Electron-deficient arene facilitates enzyme binding |
Structural Diversification | Nitro group serves as synthetic handle for chemical modification | Reducible to amino derivatives for further elaboration |
Pharmacokinetic Optimization | Butoxy chain enhances lipophilicity and membrane permeability | Balanced logP values for improved bioavailability |
Computational Profiling: While specific ADMET data for 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide remains unpublished, computational analysis of structurally similar nitrobenzamides provides valuable insights. These models predict moderate lipophilicity (consensus LogP ≈ 0.46-1.25), good gastrointestinal absorption, and low blood-brain barrier penetration – favorable properties for antimicrobial agents targeting systemic infections without central nervous system effects. Additionally, these compounds show low inhibition profiles against major cytochrome P450 isoforms, suggesting reduced potential for metabolic drug interactions [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0